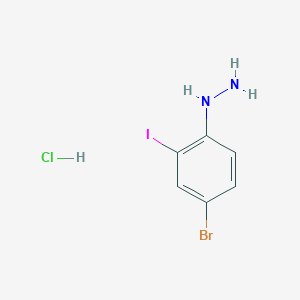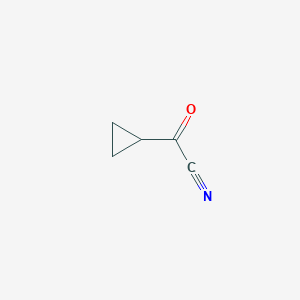![molecular formula C6F10O2S3 B12064072 Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)
Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is a fluorinated organic compound with the molecular formula C6F10O2S3 It is known for its unique structure, which includes multiple fluorine atoms and a trisulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethane with sulfur sources in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfide linkage, leading to the formation of thiols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is used as a building block for the synthesis of more complex fluorinated compounds
Biology and Medicine
The compound’s fluorinated nature makes it a candidate for use in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Its potential as a precursor for radiolabeled compounds used in imaging studies is also being explored.
Industry
In industry, this compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its stability and resistance to harsh chemical environments make it valuable in applications requiring durable materials.
Mechanism of Action
The mechanism by which Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide exerts its effects is primarily through its ability to introduce fluorine atoms into target molecules. Fluorine atoms can significantly alter the electronic and steric properties of molecules, affecting their reactivity and interactions with biological targets. The trisulfide linkage can also participate in redox reactions, further influencing the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated compound with fewer fluorine atoms and no trisulfide linkage.
Difluoro bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfur: A related compound with a different sulfur-containing functional group.
Uniqueness
Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is unique due to its combination of multiple fluorine atoms and a trisulfide linkage. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C6F10O2S3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)trisulfanyl]propanoyl fluoride |
InChI |
InChI=1S/C6F10O2S3/c7-1(17)3(9,5(11,12)13)19-21-20-4(10,2(8)18)6(14,15)16 |
InChI Key |
SYFUSTJWSZWNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)SSSC(C(=O)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


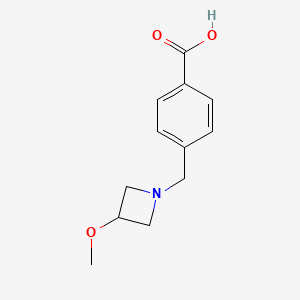
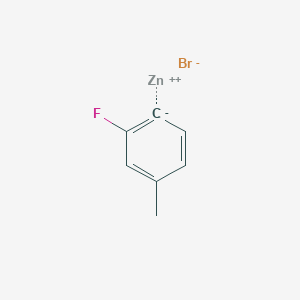
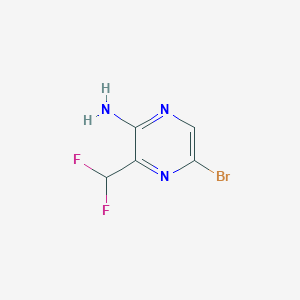

![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


amine](/img/structure/B12064063.png)
